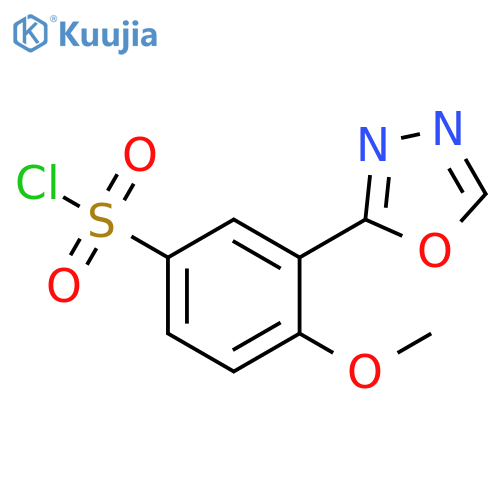

Cas no 1384430-05-0 (4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride)

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 4-methoxy-3-(1,3,4-oxadiazol-2-yl)-

- 4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride

- 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride

-

- インチ: 1S/C9H7ClN2O4S/c1-15-8-3-2-6(17(10,13)14)4-7(8)9-12-11-5-16-9/h2-5H,1H3

- InChIKey: DSGOSSLTZYIPQZ-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(OC)C(C2=NN=CO2)=C1

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421726-250mg |

4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride |

1384430-05-0 | 95% | 250mg |

¥20179 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421726-500mg |

4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride |

1384430-05-0 | 95% | 500mg |

¥22572 | 2023-04-15 | |

| Enamine | EN300-103088-1g |

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride |

1384430-05-0 | 95% | 1g |

$871.0 | 2023-10-28 | |

| Enamine | EN300-103088-0.05g |

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride |

1384430-05-0 | 95% | 0.05g |

$732.0 | 2023-10-28 | |

| Enamine | EN300-103088-10.0g |

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride |

1384430-05-0 | 10g |

$3746.0 | 2023-06-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421726-50mg |

4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride |

1384430-05-0 | 95% | 50mg |

¥18446 | 2023-04-15 | |

| Enamine | EN300-103088-0.25g |

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride |

1384430-05-0 | 95% | 0.25g |

$801.0 | 2023-10-28 | |

| Enamine | EN300-103088-1.0g |

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride |

1384430-05-0 | 1g |

$871.0 | 2023-06-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421726-1g |

4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride |

1384430-05-0 | 95% | 1g |

¥21943 | 2023-04-15 | |

| Enamine | EN300-103088-2.5g |

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride |

1384430-05-0 | 95% | 2.5g |

$1707.0 | 2023-10-28 |

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride 関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chlorideに関する追加情報

Introduction to 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride (CAS No. 1384430-05-0)

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride, identified by its CAS number 1384430-05-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The presence of a methoxy group and an oxadiazole moiety in its structure imparts unique chemical properties, making it a valuable building block for the development of novel therapeutic agents.

The structure of 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a methoxy group at the 4-position and an oxadiazole ring linked at the 3-position. The benzene-1-sulfonyl chloride moiety enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This reactivity has been exploited in various synthetic pathways to create more complex molecules with potential pharmacological applications.

In recent years, there has been a growing interest in the development of compounds that incorporate heterocyclic scaffolds such as oxadiazole into drug candidates. Oxadiazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of an oxadiazole group into 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride not only enhances its structural complexity but also opens up possibilities for exploring new pharmacological interactions.

One of the most compelling aspects of 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is its versatility as a synthetic intermediate. The sulfonyl chloride functionality allows for easy introduction of amine or hydroxyl groups through nucleophilic aromatic substitution (SNAr), enabling the construction of sulfonamides and ethers, respectively. These functional groups are pivotal in medicinal chemistry for modulating binding affinity and selectivity in biological targets.

Recent studies have highlighted the importance of sulfonyl chlorides in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The structural features of 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride make it an attractive candidate for designing inhibitors targeting tyrosine kinases and other protein kinases. By leveraging its reactivity and structural motifs, researchers have been able to develop novel compounds with enhanced potency and reduced toxicity compared to existing therapies.

The oxadiazole ring in 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride also contributes to its potential biological activity by serving as a hydrogen bond acceptor or by interacting with specific binding pockets in proteins. This interaction can be fine-tuned through structural modifications at other positions on the molecule, allowing for optimization of pharmacokinetic properties such as solubility and metabolic stability.

From a synthetic chemistry perspective, 4-methoxy-3-(1,3,4-o<0xE5><0xA8><0x9D>xdiazol<0xE5><0xA8><0x82>yl)b<0xE6><0x83><0x8C>nzene<0xE6><0x81><0xB6>-sulfonyl ch<0xE9><0xA9><0xA5>ride) offers a robust platform for exploring new synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups at various positions on the benzene ring. Such modifications can lead to derivatives with distinct biological profiles and improved drug-like properties.

The pharmaceutical industry has increasingly recognized the value of intermediates like 4-methoxy<0xE5><0xA8><0x83>(1,<0xE5><0x93><0x81>,<0xE5><0x93><0x84>-o<0xE5><0xA8><0x9D>xdiazol<02E5><08E5>>)-b

In conclusion, 4-methoxy

1384430-05-0 (4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride) 関連製品

- 1805068-37-4(Ethyl 6-(bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-acetate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)

- 54864-75-4(methyl 2-hydroxy-3-(methylsulfanyl)propanoate)

- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)

- 2171209-42-8(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)

- 30134-12-4(Phenyl 3-Phenylpropyl sulphide)

- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)